5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
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Overview
Description
5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is a complex organic compound characterized by its unique structure, which includes oxygen, sulfur, and nitrogen atoms within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Spiro[3.5]nonane derivatives: These compounds share a similar spirocyclic structure but may differ in the presence of oxygen, sulfur, or nitrogen atoms.
Oxathiolane derivatives: These compounds contain oxygen and sulfur atoms but lack the nitrogen atom found in 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride.
Uniqueness: 5-Oxa-2-thia-8-azaspiro[35]nonane 2,2-dioxide hydrochloride is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a spirocyclic framework
Properties
IUPAC Name |
5-oxa-2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9)4-6(5-11)3-7-1-2-10-6;/h7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBQBAMGSMMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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